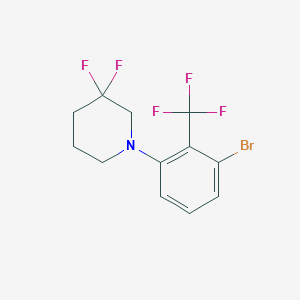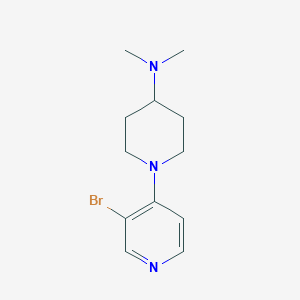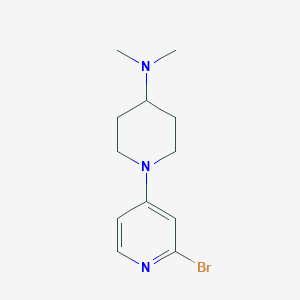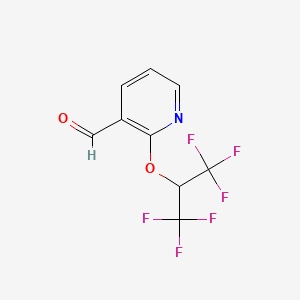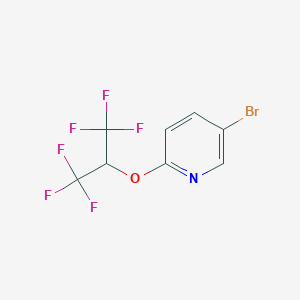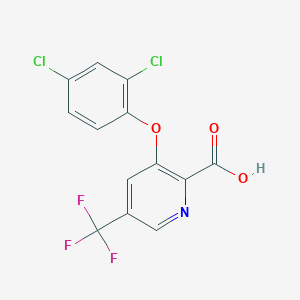
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
概要
説明
2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound extensively used as a weed killer on cereal crops and pastures . It is usually commercialized as salt, amine, and ester formulations .
Synthesis Analysis
2,4-D is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .
Molecular Structure Analysis
The chemical formula for 2,4-D is Cl2C6H3OCH2CO2H .
Chemical Reactions Analysis
Biological decomposition of pesticides like 2,4-D is an expressive and effective way for the removal of these compounds from the environment .
Physical And Chemical Properties Analysis
2,4-D is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg. It is soluble in water up to 900 mg/L .
科学的研究の応用
Atmospheric Chemistry and Environmental Fate
Chlorinated phenoxy acids, including compounds like 3-(2,4-dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, have been studied for their atmospheric chemistry. These herbicides, when subjected to OH oxidation, can produce various compounds, some of which might be less or more toxic than the parent herbicide. This oxidation process plays a role in the environmental fate of these pesticides (Murschell & Farmer, 2018).
Synthesis and Functionalization
Studies have explored the synthesis and functionalization of chloro- and trifluoromethyl-substituted pyridines. For instance, 3-chloro-2-(trifluoromethyl)pyridine, a related compound, has been converted into various carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Cottet et al., 2004).
Crystal Structure Analysis
The crystal structure of compounds similar to 3-(2,4-dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid has been analyzed. Studies like these help in understanding the molecular interactions and properties of these compounds, which can be crucial for their applications in various fields (Ye & Tanski, 2020).
Antimicrobial Activity
Compounds structurally related to 3-(2,4-dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid have been synthesized and tested for antimicrobial activity. This showcases the potential biomedical applications of these compounds (Hunashal et al., 2012).
作用機序
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses unaffected .
Mode of Action
When applied in high concentrations, synthetic auxins like 2,4-D can cause uncontrolled, disorganized growth in susceptible plants, eventually leading to their death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to be metabolized by certain bacteria and fungi . The tfdA gene, for example, encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the first step of the 2,4-D degradation pathway .
Pharmacokinetics
2,4-d, a structurally similar compound, is known to be highly water-soluble . A study on 2,4-D in rats showed that after oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .
Result of Action
2,4-d, a structurally similar compound, is known to cause uncontrolled growth in susceptible plants, leading to their death . It’s also known to have toxic effects on non-target organisms when used indiscriminately .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and uptake of 2,4-D by organisms are strongly influenced by pH, temperature, and other environmental factors . The sensitivity of aquatic invertebrates to 2,4-D increases with temperature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-7-1-2-9(8(15)4-7)22-10-3-6(13(16,17)18)5-19-11(10)12(20)21/h1-5H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKKVIMQUAGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





